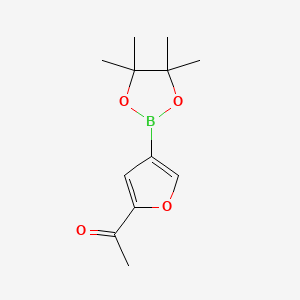
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)ethanone is an organic compound that features a furan ring substituted with a boronic ester group and an ethanone moiety. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan and pinacolborane.
Borylation Reaction: The furan ring undergoes a borylation reaction with pinacolborane in the presence of a palladium catalyst to form the boronic ester derivative.
Acylation: The boronic ester derivative is then subjected to an acylation reaction using an appropriate acylating agent to introduce the ethanone group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) are commonly used in these reactions.
Major Products: The major products formed include substituted furans, alcohol derivatives, and biaryl compounds.
Scientific Research Applications
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)ethanone has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is explored for its potential in drug discovery and development, especially in the synthesis of biologically active molecules.
Medicine: Research is ongoing to investigate its role in the development of new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of advanced materials, including polymers and electronic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism by which 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)ethanone exerts its effects involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, depending on its application.
Pathways Involved: In synthetic chemistry, it participates in catalytic cycles involving palladium catalysts. In biological systems, it may modulate specific biochemical pathways, although detailed studies are required to elucidate these mechanisms fully.
Comparison with Similar Compounds
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)ethanone can be compared with other boronic ester derivatives:
Similar Compounds: Examples include 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
Uniqueness: The presence of the furan ring and ethanone group in this compound imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and materials science.
This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique structure and reactivity make it a versatile compound with numerous applications.
Properties
Molecular Formula |
C12H17BO4 |
|---|---|
Molecular Weight |
236.07 g/mol |
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]ethanone |
InChI |
InChI=1S/C12H17BO4/c1-8(14)10-6-9(7-15-10)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 |
InChI Key |
IDCJMIFTSOEXOR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=COC(=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















